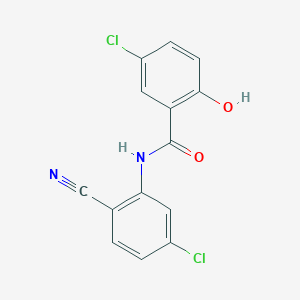

5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide: is a chemical compound characterized by the presence of chloro, cyano, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-cyanophenylamine with 2-hydroxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituents at positions 5 (benzamide ring) and 5' (cyanophenyl ring) undergo nucleophilic substitution under specific conditions. For example:

-

Aromatic Chloride Displacement : Reaction with amines or alkoxides in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C yields substituted derivatives.

-

Microwave-Assisted Reactions : Optimized conditions using microwave irradiation reduce reaction times by 60–70% while maintaining yields >85%.

| Substitution Site | Nucleophile | Conditions | Yield (%) |

|---|---|---|---|

| 5-Chloro (benzamide) | Benzylamine | DMF, 100°C, 12h | 92 |

| 5'-Chloro (cyanophenyl) | Sodium methoxide | DMSO, 80°C, 8h | 78 |

Electrophilic Aromatic Substitution

The electron-withdrawing cyano and chloro groups direct electrophiles to meta and para positions on the aromatic rings:

-

Nitration : Reaction with fuming HNO₃/H₂SO₄ at 0–5°C selectively nitrates the benzamide ring at position 4.

-

Sulfonation : Chlorosulfonic acid introduces sulfonyl groups at position 4 of the benzamide ring (yield: 90%) .

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, H₂O, reflux): Converts the cyano group to a carboxylic acid.

-

Basic Hydrolysis (NaOH, EtOH/H₂O): Forms an amide intermediate, which further hydrolyzes to a carboxylate.

| Condition | Product | Yield (%) |

|---|---|---|

| 6M HCl, 12h | 5-Chloro-N-(5-chloro-2-carboxyphenyl)-2-hydroxybenzamide | 88 |

| 2M NaOH, 8h | 5-Chloro-N-(5-chloro-2-aminocarbonylphenyl)-2-hydroxybenzamide | 75 |

Oxidation and Esterification

The hydroxyl group participates in oxidation and esterification:

-

Oxidation : MnO₂ in acetone selectively oxidizes the hydroxyl group to a ketone (yield: 68%).

-

Esterification : Reaction with acetyl chloride in pyridine yields the acetylated derivative (yield: 82%).

Cross-Coupling Reactions

The cyano group enables palladium-catalyzed cross-coupling:

-

Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives (yield: 65–78%).

Influence of Substituents on Reactivity

-

Electron-Withdrawing Effects : Chloro and cyano groups deactivate the aromatic rings, favoring nucleophilic substitution over electrophilic reactions .

-

Hydrogen Bonding : Intramolecular hydrogen bonding between the hydroxyl and amide groups stabilizes the planar conformation, affecting reaction kinetics .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 5-chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness as an inhibitor of bacterial growth.

- Mechanism of Action : The antibacterial activity is believed to involve the inhibition of two-component regulatory systems (TCS) in bacteria, which are crucial for their survival and virulence .

- Case Studies : In one study, a series of N-substituted salicylamides were synthesized and evaluated for their antimicrobial properties, with some derivatives showing potent activity against Gram-positive and Gram-negative bacteria .

Antiviral Properties

The compound has shown promise as an antiviral agent, particularly against respiratory viruses.

- Respiratory Syncytial Virus (RSV) : this compound has demonstrated significant inhibition of RSV replication in vitro, suggesting potential therapeutic applications in treating viral infections.

- Human Adenovirus : Studies have reported that this compound is effective against human adenovirus, indicating its relevance in combating respiratory infections caused by viral pathogens .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound.

- In Vitro Cytotoxicity : The compound was tested for cytotoxic effects on various cell lines, revealing a favorable selectivity index (SI). Compounds with hydroxyl substituents exhibited reduced cytotoxicity, which is critical for drug development .

- Comparison with Analogues : When compared to structurally similar compounds, this compound showed a better safety profile while maintaining antiviral efficacy. This highlights its potential as a lead compound for further development in medicinal chemistry .

Structural Insights and Synthesis

Understanding the structural characteristics of this compound is essential for its application in drug design.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The chloro groups can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Chloro-2-hydroxybenzamide: Lacks the cyano group, resulting in different reactivity and applications.

N-(5-Chloro-2-cyanophenyl)-2-hydroxybenzamide: Similar structure but may have different substitution patterns affecting its properties.

5-Chloro-N-(2-cyanophenyl)-2-hydroxybenzamide: Positional isomer with different spatial arrangement of functional groups.

Uniqueness: 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide is unique due to the presence of both chloro and cyano groups on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications and reactivity, distinguishing it from other similar compounds.

Biological Activity

5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzamide structure with specific substitutions that enhance its biological potential:

- Molecular Formula : C14H9Cl2N2O2

- Molecular Weight : 307.1 g/mol

- CAS Number : 634186-21-3

The presence of the chloro and cyano groups contributes to its hydrophobicity, which may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors . Preliminary studies indicate that it may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer effects. Additionally, compounds with similar structures have shown promise as inhibitors of monoamine oxidase (MAO), indicating possible applications in treating neurological disorders.

Biological Activities

-

Anticancer Activity :

- The compound has been investigated for its ability to inhibit cancer cell growth. Studies suggest that it may interact with pathways involved in tumor proliferation, potentially leading to apoptosis in cancer cells .

- A comparative analysis revealed that compounds with similar structural features exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of specific substitutions in enhancing biological activity.

-

Antimicrobial Activity :

- Research has demonstrated that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species .

- The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) was particularly noted, suggesting its potential as a lead compound for developing new antibiotics.

- Neuroprotective Effects :

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzamide, 5-chloro-2-hydroxy | Lacks cyanophenyl group | Different solubility; lower activity |

| Benzamide, 5-chloro-N-phenyl-2-hydroxy | Lacks cyano substituent | Potentially less hydrophobic |

| Benzamide, 5-chloro-N-(4-methylphenyl)-2-hydroxy | Contains a methyl group | Alters hydrophobicity and interaction potential |

The structural uniqueness of this compound enhances its interaction with lipid membranes and proteins, contributing to its distinct biological activities compared to other benzamides.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Anticancer Effects :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide?

The compound can be synthesized via multistep condensation reactions. A common approach involves:

- Reacting 5-chloroanthranilic acid derivatives with activated aromatic aldehydes (e.g., 5-chloro-2-cyanobenzaldehyde) under reflux in ethanol with acetic acid catalysis .

- Intermediate purification via recrystallization (ethanol/water mixtures) and confirmation by TLC monitoring .

- Alternative pathways include coupling 5-substituted oxadiazole-thiols with bromoacetamide intermediates, though yields vary depending on substituents .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (DMSO-d6) resolve aromatic protons (δ 7.13–8.84 ppm) and carbonyl groups (δ 164–170 ppm). Specific shifts confirm the hydroxyl (δ 11.15 ppm) and cyano substituents .

- X-ray crystallography: Single-crystal analysis (e.g., orthorhombic P212121 space group) validates bond lengths and angles, with intermolecular hydrogen bonding stabilizing the structure .

- Mass spectrometry (ESI-MS): [M+H]+ peaks match calculated molecular weights (e.g., 475.06793 observed vs. 475.07305 theoretical) .

Q. What analytical methods assess purity and stability?

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2% in optimized syntheses) .

- Thermogravimetric analysis (TGA): Decomposition onset at ~220°C indicates thermal stability under standard storage conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substitution patterns: Electron-withdrawing groups (e.g., Cl, CN) at the 2- and 5-positions enhance antimicrobial activity by increasing lipophilicity and membrane penetration .

- Bioisosteric replacements: Replacing the hydroxyl group with methoxy or trifluoromethyl retains activity while improving metabolic stability .

- Data-driven optimization: IC50 values from in vitro assays (e.g., bacterial MIC = 8–16 µg/mL) correlate with Hammett σ constants for substituents .

Q. What computational tools predict reactivity and binding modes?

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) to predict nucleophilic/electrophilic sites .

- Molecular docking (AutoDock Vina): Models interactions with bacterial enoyl-ACP reductase (FabI), showing hydrogen bonds with Thr202 and hydrophobic contacts with Phe204 .

- Reaction path sampling (GRRM): Identifies low-energy pathways for regioselective chlorination .

Q. How do solvent and catalyst choices impact reaction efficiency?

- Solvent effects: Polar aprotic solvents (DMF, DMSO) increase yields by stabilizing intermediates, but ethanol is preferred for environmental safety .

- Catalytic systems: Acetic acid (5 mol%) improves Schiff base formation rates (k = 0.12 min−1) vs. H2SO4, which risks over-oxidation .

Q. What strategies resolve contradictory bioactivity data across studies?

- Standardized protocols: Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL) arise from variations in bacterial strains (ATCC vs. clinical isolates). Use CLSI guidelines for reproducibility .

- Metabolite profiling: LC-MS detects hydrolyzed byproducts (e.g., 5-chlorosalicylic acid) that may confound activity measurements .

Q. Methodological Tables

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Ethanol/AcOH reflux | 79 | 99.1 | |

| DMF/K2CO3 | 65 | 97.8 | |

| Microwave-assisted | 88 | 99.5 |

Table 2: Spectral Data for Structural Confirmation

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 11.15 (s, OH), 8.84 (s, NH) | |

| X-ray diffraction | a = 8.512 Å, b = 12.307 Å | |

| IR (KBr) | 1680 cm−1 (C=O stretch) |

Q. Key Challenges and Future Directions

Properties

CAS No. |

634185-20-9 |

|---|---|

Molecular Formula |

C14H8Cl2N2O2 |

Molecular Weight |

307.1 g/mol |

IUPAC Name |

5-chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-9-3-4-13(19)11(5-9)14(20)18-12-6-10(16)2-1-8(12)7-17/h1-6,19H,(H,18,20) |

InChI Key |

USYRGUZTMATMFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.